molecular formula C4H11N3O3 B196170 Creatine CAS No. 6020-87-7

Creatine

Cat. No. B196170
CAS RN: 6020-87-7
M. Wt: 149.15 g/mol
InChI Key: MEJYXFHCRXAUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05886040

Procedure details

Creatine pyruvate monohydrate may be represented by the empirical formula: C3H3O3-.C4H10O2N3+.H2O. The actual structural formula is now known for a certainty. However, it is known that the reaction between creatine and pyruvate is exothermic and that an organic salt is formed. It is also known that the salt formed is of relatively pure quality in that the product formed is a crystalline solid that has a definite decomposition point of 112°-114° C. Such a product is significantly different from its reactants. Creatine monohydrate is a solid that is sparingly soluble in water and that equilibrates in water to form creatine and creatinine. Pyruvic acid is a liquid that polymerizes and decomposes on standing unless stored in an airtight container.
Name
Creatine pyruvate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.C(O)(=O)C(C)=O.[O:8]=[C:9]([CH2:11][N:12]([C:14](=[NH:16])[NH2:15])[CH3:13])[OH:10].[O:17]=[C:18]([CH2:20][N:21]([C:23](=[NH:25])[NH2:24])[CH3:22])O.C([O-])(=O)C(C)=O.O.O=C(CN(C(=N)N)C)O>O>[O:8]=[C:9]([CH2:11][N:12]([C:14](=[NH:15])[NH2:16])[CH3:13])[OH:10].[CH3:22][N:21]1[C:23]([NH2:25])=[N:24][C:18](=[O:17])[CH2:20]1 |f:0.1.2,5.6|

Inputs

Step One
Name
Creatine pyruvate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C(=O)C)(=O)O.O=C(O)CN(C)C(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(O)CN(C)C(N)=N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O=C(O)CN(C)C(N)=N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CN(C)C(N)=N
Name
Type
product
Smiles
CN1CC(=O)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.